5-(3,4-Dimethoxyphenyl)-2-methyl-3-furoic acid
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Overview
Description
“5-(3,4-Dimethoxyphenyl)-2-methyl-3-furoic acid” seems to be a complex organic compound. It likely contains a furoic acid group (a furan ring attached to a carboxylic acid), a dimethoxyphenyl group (a phenyl ring with two methoxy groups), and a methyl group .
Molecular Structure Analysis
The molecular structure of “5-(3,4-Dimethoxyphenyl)-2-methyl-3-furoic acid” would likely be complex due to the presence of multiple functional groups. For instance, a similar compound, “5-(3,4-DIMETHOXYPHENYL)PENTANOIC ACID”, has a molecular weight of 238.286 .
Chemical Reactions Analysis
The chemical reactions involving “5-(3,4-Dimethoxyphenyl)-2-methyl-3-furoic acid” would likely depend on the specific conditions and reagents used. For instance, protodeboronation of alkyl boronic esters is a reaction that could potentially be relevant .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(3,4-Dimethoxyphenyl)-2-methyl-3-furoic acid” would likely depend on its specific structure. For instance, a similar compound, “3,5-DIMETHOXYPHENYLACETIC ACID”, has a melting point of 102-103 °C and a boiling point of 293.08°C .
Scientific Research Applications
Organic Synthesis and Catalysis
The compound’s green metrics and synthetic pathways are relevant for sustainable organic synthesis:
- Ionic Organic Solids as Catalysts : Exploring its use as a catalyst, such as 1,3-bis(carboxymethyl)imidazolium chloride, for synthesizing other organic compounds .
Agrochemicals and Pesticides
The family of β-azolyl ketones, including derivatives of 5-(3,4-Dimethoxyphenyl)-2-methyl-3-furoic acid, has applications in agrochemical formulations:
Natural Product Chemistry
The compound’s nitrogen-containing heteroarene unit and triazole moiety contribute to its relevance in natural product research:
Isochromanone Synthesis
5-(3,4-Dimethoxyphenyl)-2-methyl-3-furoic acid reacts with formaldehyde to yield an isochromanone. This reaction pathway is valuable for organic synthesis .
Miscellaneous Applications
Safety and Hazards
The safety and hazards associated with “5-(3,4-Dimethoxyphenyl)-2-methyl-3-furoic acid” would likely depend on its specific properties. For instance, a similar compound, “4-(3,4-Dimethoxyphenyl)butyric acid”, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
It is known that similar compounds, such as 3-(3,4-dimethoxyphenyl)propanoic acid, interact with the aromatic-amino-acid aminotransferase .
Mode of Action
It is likely that it interacts with its target protein to modulate its function, leading to downstream effects .
Biochemical Pathways
Similar compounds are known to stimulate γ globin gene expression and erythropoiesis .
Pharmacokinetics
Similar compounds are known to have oral bioavailability .
Result of Action
Similar compounds are known to stimulate γ globin gene expression and erythropoiesis, which could be used for the β hemoglobinopathies and other anemias .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-methylfuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-8-10(14(15)16)7-12(19-8)9-4-5-11(17-2)13(6-9)18-3/h4-7H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSJMYAIZUSBCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC(=C(C=C2)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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